2-Amino-2-phenylbutyric acid

Catalog No.
S704628
CAS No.
5438-07-3
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-phenylbutyric acid

CAS Number

5438-07-3

Product Name

2-Amino-2-phenylbutyric acid

IUPAC Name

2-amino-2-phenylbutanoic acid

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13)

InChI Key

UBXUDSPYIGPGGP-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)(C(=O)O)N

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)O)N

The exact mass of the compound 2-Amino-2-phenylbutyric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16593. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-2-phenylbutyric acid (CAS 5438-07-3), also known as α-ethyl-α-phenylglycine, is a highly sterically hindered, unnatural α,α-disubstituted amino acid. Featuring both a phenyl ring and an ethyl group at the alpha carbon, this compound lacks an alpha-proton, making it a critical precursor for advanced peptidomimetics and small-molecule APIs. In procurement and material selection, it is prioritized for its ability to impart absolute resistance to proteolytic cleavage, lock peptides into rigid secondary structures (such as 3_10-helices or β-turns), and provide a highly lipophilic aromatic side chain. It is commercially available in both racemic and enantiopure forms, serving as a premium building block where standard proteinogenic amino acids fail to meet pharmacokinetic or structural stability requirements[1].

Substituting 2-Amino-2-phenylbutyric acid with standard aromatic amino acids like phenylalanine results in rapid enzymatic degradation in vivo, destroying the pharmacokinetic profile of peptide therapeutics. Attempting to use α-phenylglycine as a closer structural analog introduces severe manufacturability issues; the presence of an acidic alpha-proton in α-phenylglycine leads to rapid racemization via oxazolone formation during standard peptide coupling. Furthermore, while 2-aminoisobutyric acid (Aib) is the industry standard for inducing helical conformations, replacing 2-Amino-2-phenylbutyric acid with Aib sacrifices critical π-π stacking interactions and drastically reduces the lipophilicity of the sequence, leading to poor membrane permeability and loss of target affinity .

Prevention of Racemization During Solid-Phase Peptide Synthesis

During peptide coupling, amino acids with an aromatic ring at the alpha position are notoriously prone to racemization. α-Phenylglycine, a common comparator, frequently undergoes racemization via oxazolone intermediate formation due to its acidic alpha-proton, often resulting in significant loss of enantiomeric excess (ee) under standard basic coupling conditions. In contrast, 2-Amino-2-phenylbutyric acid completely lacks an alpha-proton. This structural feature eliminates the primary mechanism of racemization, allowing the compound to maintain >99% ee even under aggressive coupling conditions required for sterically hindered residues [1].

Evidence DimensionEnantiomeric excess (ee) retention during peptide coupling
Target Compound Data>99% ee retention (no alpha-proton to abstract)
Comparator Or Baselineα-Phenylglycine (frequently drops below 90% ee due to oxazolone formation)
Quantified DifferenceNear-total elimination of coupling-induced racemization
ConditionsStandard basic coupling conditions in Solid-Phase Peptide Synthesis (SPPS)

Eliminates the need for specialized, low-efficiency coupling protocols, ensuring high-yield production of enantiopure peptide therapeutics.

Enhanced Lipophilicity for Membrane Permeability

The selection of an α,α-disubstituted amino acid heavily influences the pharmacokinetic profile of the resulting peptidomimetic. While 2-aminoisobutyric acid (Aib) is widely used for conformational restriction, it is highly hydrophilic. 2-Amino-2-phenylbutyric acid introduces significant hydrophobic bulk through its ethyl and phenyl groups, yielding a consensus LogP of approximately 1.06. This stark contrast to Aib's negative LogP profile demonstrates that 2-Amino-2-phenylbutyric acid is vastly superior for applications requiring passive membrane diffusion or partitioning into lipophilic binding pockets .

Evidence DimensionCalculated Lipophilicity (LogP)
Target Compound DataLogP ~ 1.06
Comparator Or Baseline2-Aminoisobutyric acid (Aib) (LogP ~ -1.3)
Quantified Difference>2.3 log unit increase in lipophilicity
ConditionsConsensus LogP predictive modeling / physiochemical profiling

Drives the selection of this compound for intracellular peptide targets where Aib-based sequences fail to cross the cell membrane.

Absolute Resistance to Proteolytic Degradation

A primary failure point for peptide therapeutics is rapid degradation by endogenous proteases. Natural aromatic amino acids like phenylalanine are rapidly cleaved by enzymes such as chymotrypsin. The incorporation of 2-Amino-2-phenylbutyric acid introduces extreme steric hindrance at the alpha carbon, physically blocking the protease active site from accessing the peptide bond. Peptides incorporating this α,α-disubstituted residue exhibit near-total resistance to enzymatic cleavage at the modified site over extended incubation periods, transforming a sequence with a half-life of minutes into one stable for days .

Evidence DimensionProteolytic cleavage rate at the modified residue
Target Compound DataNear 100% resistance to cleavage over 24-48 hours
Comparator Or BaselineStandard proteinogenic amino acids (e.g., Phenylalanine, cleaved in minutes to hours)
Quantified DifferenceOrders of magnitude increase in enzymatic half-life
ConditionsIn vitro protease incubation (e.g., chymotrypsin/trypsin assays)

Crucial for procuring building blocks intended to convert short-lived discovery peptides into viable, long-acting clinical candidates.

Synthesis of Orally Bioavailable Peptidomimetics

Directly following from its extreme proteolytic resistance and enhanced lipophilicity, 2-Amino-2-phenylbutyric acid is the optimal choice when replacing phenylalanine in a sequence to prevent gastrointestinal and systemic degradation while simultaneously improving gut absorption.

Conformationally Locked Receptor Antagonists

Utilized to force peptides into rigid β-turn or 3_10-helical structures. The specific steric bulk of the ethyl and phenyl groups provides a unique dihedral angle restriction that Aib cannot replicate, which is critical for high-affinity target binding in sterically demanding receptor pockets.

Enantiopure Small Molecule API Manufacturing

Serves as a non-racemizing, chiral starting material for the synthesis of complex neuroactive compounds, ion channel blockers, and enzyme inhibitors where the α-ethyl-α-phenyl motif is a required pharmacophore, eliminating downstream chiral purification bottlenecks [1].

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20318-28-9
5438-07-3

Wikipedia

2-amino-2-phenylbutyric acid

Dates

Last modified: 08-15-2023

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